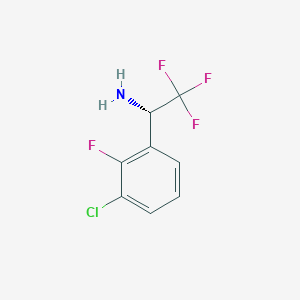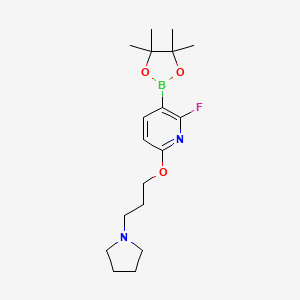
3-(o-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of o-tolylamidoxime with an appropriate carboxylic acid derivative under acidic conditions. For instance, the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts can facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-throughput synthesis techniques, such as peptide coupling followed by high-temperature cyclization, can be employed to produce large quantities of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde .
化学反応の分析
Types of Reactions: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
科学的研究の応用
3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s.
類似化合物との比較
1,2,4-Oxadiazole: A parent compound with similar structural features but without the o-tolyl group.
1,3,4-Oxadiazole: Another isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: A regioisomer with a different arrangement of nitrogen and oxygen atoms.
Uniqueness: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the o-tolyl group, which enhances its chemical reactivity and potential applications. The specific arrangement of atoms in the oxadiazole ring also contributes to its distinct properties and biological activities.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3-(2-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)14-12-10/h2-6H,1H3 |
InChIキー |
NDBIKQQFNLIQLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)
![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)

![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)




![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)
![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)



